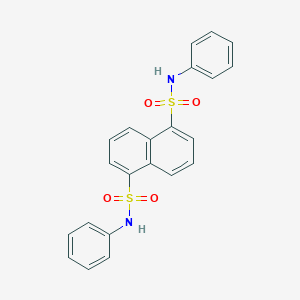![molecular formula C22H15N5OS B495224 2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one](/img/structure/B495224.png)
2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[118003,1105,9014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one is a complex organic compound characterized by its unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the phenyl and sulfanylidene groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and sulfur-containing reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pentacyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products can be further utilized in subsequent synthetic steps or for specific applications in research and industry.
科学研究应用
2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-phenyl-5-sulfanylidene-3,7,8,9,10,11-hexahydropyrazolo[4,5]pyrimido[3,5-a]azepin-1-one
- 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d0]-dipyrimidine-6-carbonitrile
Uniqueness
2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one is unique due to its highly strained pentacyclic structure and the presence of multiple reactive sites. This makes it a versatile compound for various synthetic transformations and applications in scientific research.
属性
分子式 |
C22H15N5OS |
|---|---|
分子量 |
397.5g/mol |
IUPAC 名称 |
2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one |
InChI |
InChI=1S/C22H15N5OS/c28-20-17-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18(15)23-19(17)24-21-25-26-22(29)27(20)21/h1-9H,10-11H2,(H,26,29)(H,23,24,25) |
InChI 键 |
VCBSEOHFTXIIDG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NNC(=S)N5C3=O)C6=CC=CC=C6 |
规范 SMILES |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NNC(=S)N5C3=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


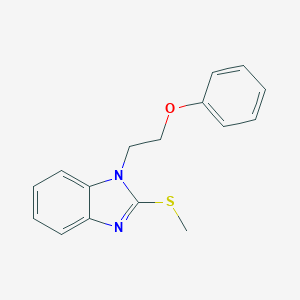
![1-[2-(4-METHYLPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B495144.png)
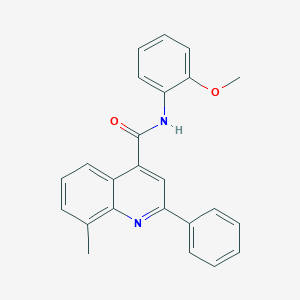
![3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B495146.png)
![2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495148.png)
![1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B495151.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B495152.png)
![2-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1-BENZYL-1H-1,3-BENZODIAZOLE](/img/structure/B495154.png)
![2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495156.png)
![2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL](/img/structure/B495157.png)
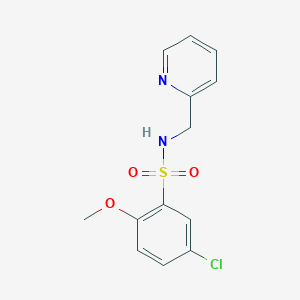
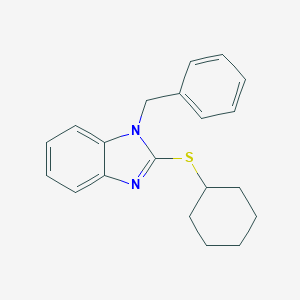
![2-({1-[2-(2-methylphenoxy)ethyl]-1h-1,3-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B495162.png)
